

# Application Notes and Protocols for WM-1119 In Vivo Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	WM-1119
Cat. No.:	B611812

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosage and administration of **WM-1119** in preclinical in vivo research, particularly in the context of lymphoma models.

## Introduction

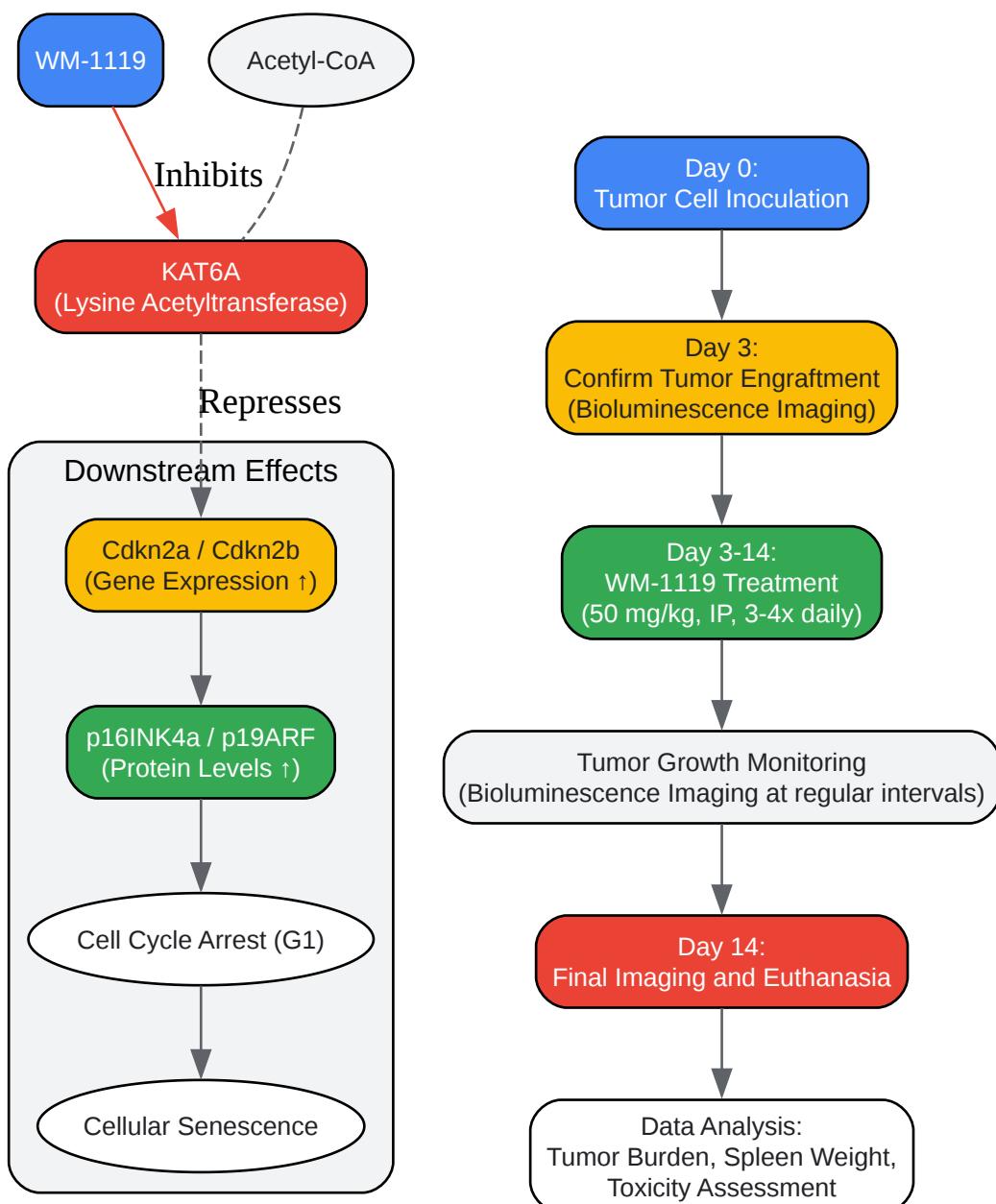
**WM-1119** is a potent and selective inhibitor of the lysine acetyltransferase KAT6A.[1][2] By inhibiting KAT6A, **WM-1119** induces cell cycle arrest and cellular senescence, making it a promising candidate for cancer therapy.[2] Preclinical studies have demonstrated its efficacy in arresting tumor growth in mouse models of lymphoma.[2]

## Mechanism of Action

**WM-1119** acts as a competitive inhibitor of acetyl coenzyme A (acetyl-CoA) for the KAT6A enzyme.[2] Inhibition of KAT6A's acetyltransferase activity leads to an upregulation of the Cdkn2a and Cdkn2b tumor suppressor genes. This, in turn, increases the protein levels of p16INK4a and p19ARF.[1] These proteins are critical regulators of the cell cycle, and their upregulation leads to a G1 cell cycle arrest and the induction of a senescent phenotype in cancer cells.[1][3]

# Signaling Pathway

The signaling pathway initiated by **WM-1119** leading to cell cycle arrest is depicted below.



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## References

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- 3. MOZ (MYST3, KAT6A) inhibits senescence via the INK4A-ARF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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